molecular formula C14H15NO3 B11580910 methyl (2Z)-3,6-dimethyl-2-(pyridin-2(1H)-ylidene)-2H-pyran-5-carboxylate

methyl (2Z)-3,6-dimethyl-2-(pyridin-2(1H)-ylidene)-2H-pyran-5-carboxylate

Cat. No.: B11580910
M. Wt: 245.27 g/mol
InChI Key: BVBSRWILZKLUQR-SEYXRHQNSA-N
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Description

METHYL 2-[(2Z)-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3,6-DIMETHYL-2H-PYRAN-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2Z)-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3,6-DIMETHYL-2H-PYRAN-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the compound with high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2Z)-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3,6-DIMETHYL-2H-PYRAN-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyran or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[(2Z)-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3,6-DIMETHYL-2H-PYRAN-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-[(2Z)-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3,6-DIMETHYL-2H-PYRAN-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2Z)-3-METHOXY-2-{2-[(E)-2-PHENYLVINYL]PHENYL}ACRYLATE
  • 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine

Uniqueness

METHYL 2-[(2Z)-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3,6-DIMETHYL-2H-PYRAN-5-CARBOXYLATE is unique due to its fused pyran and dihydropyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (6Z)-2,5-dimethyl-6-(1H-pyridin-2-ylidene)pyran-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-9-8-11(14(16)17-3)10(2)18-13(9)12-6-4-5-7-15-12/h4-8,15H,1-3H3/b13-12-

InChI Key

BVBSRWILZKLUQR-SEYXRHQNSA-N

Isomeric SMILES

CC\1=CC(=C(O/C1=C\2/C=CC=CN2)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(OC1=C2C=CC=CN2)C)C(=O)OC

Origin of Product

United States

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